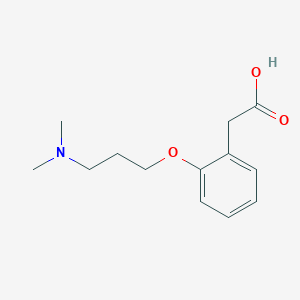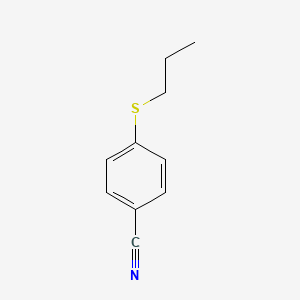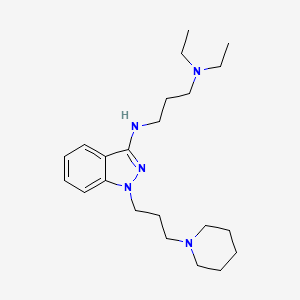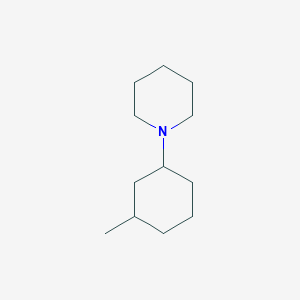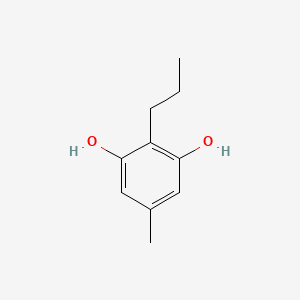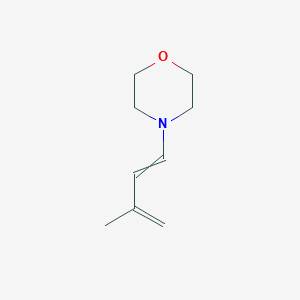
Morpholine, 4-(3-methyl-1,3-butadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3-methyl-1,3-butadienyl)- is an organic compound that belongs to the class of butadienes It is characterized by the presence of a morpholine ring attached to a butadiene backbone with a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(3-methyl-1,3-butadienyl)- typically involves the reaction of morpholine with a suitable butadiene precursor. One common method is the reaction of morpholine with 3-methyl-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(3-methyl-1,3-butadienyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Morpholine, 4-(3-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3-methyl-1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3-methyl-1,3-butadienyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
3-Methyl-1,3-butadiene: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not have the butadiene backbone, limiting its use in polymer synthesis.
1,3-Butadiene: A simpler structure without the methyl group or morpholine ring.
Uniqueness: Morpholine, 4-(3-methyl-1,3-butadienyl)- is unique due to the presence of both the morpholine ring and the butadiene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Propiedades
Número CAS |
32363-15-8 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-(3-methylbuta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4H,1,5-8H2,2H3 |
Clave InChI |
YHOKYNBXLJAEAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CN1CCOCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

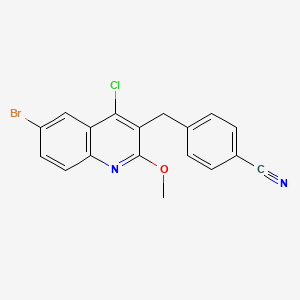

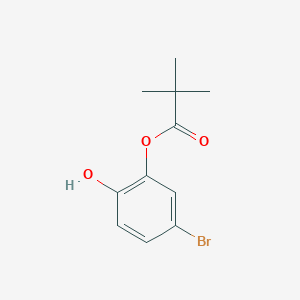
![3-Cyano-4-{[(1S)-1-methylpropyl]oxy}benzoic acid](/img/structure/B8314389.png)

![(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine](/img/structure/B8314409.png)
